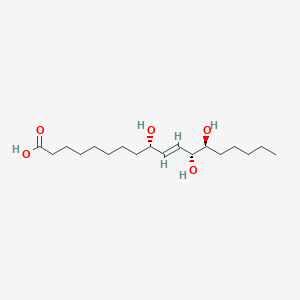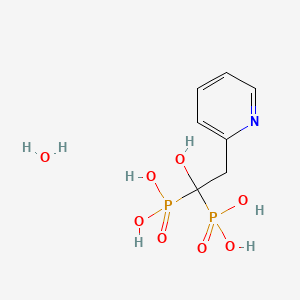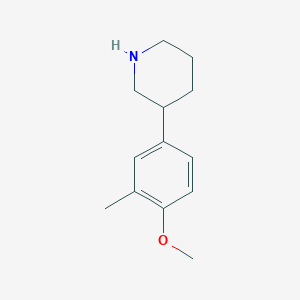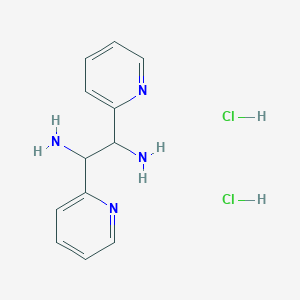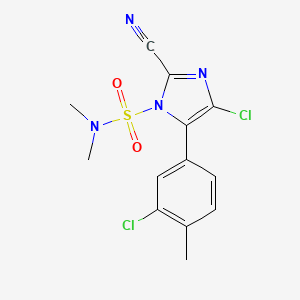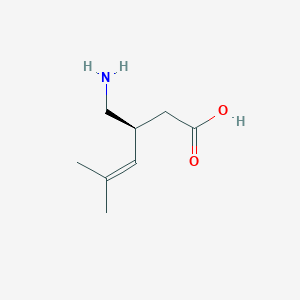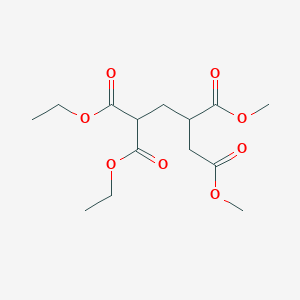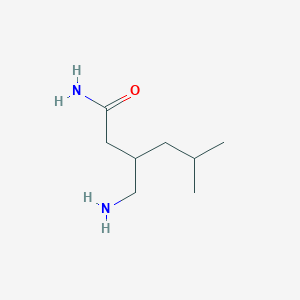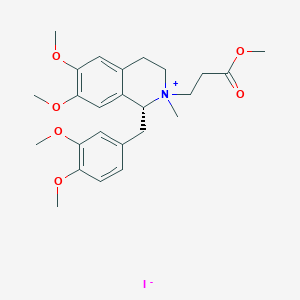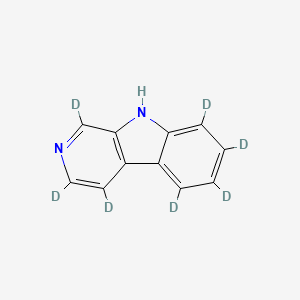
Alfentanil-d3 Hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Alfentanil-d3 Hydrochloride: is a deuterated form of Alfentanil, a potent, short-acting synthetic opioid analgesic. It is primarily used in scientific research as a stable isotope-labeled compound. The deuterium atoms replace hydrogen atoms in the molecule, making it useful in various analytical and pharmacokinetic studies.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Alfentanil-d3 Hydrochloride involves the incorporation of deuterium atoms into the Alfentanil molecule. This can be achieved through various synthetic routes, including catalytic hydrogenation using deuterium gas or deuterated reagents. The reaction conditions typically involve controlled temperature and pressure to ensure the selective incorporation of deuterium atoms.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterium sources and advanced catalytic systems to achieve high yields and purity. The final product is then purified using chromatographic techniques to remove any impurities.
Chemical Reactions Analysis
Types of Reactions: Alfentanil-d3 Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can replace specific functional groups with other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and nucleophiles are employed under controlled conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce alcohol derivatives.
Scientific Research Applications
Chemistry: Alfentanil-d3 Hydrochloride is used as a reference standard in analytical chemistry for mass spectrometry and nuclear magnetic resonance (NMR) studies. Its stable isotope-labeled nature allows for precise quantification and identification of compounds in complex mixtures.
Biology: In biological research, this compound is used to study the pharmacokinetics and metabolism of Alfentanil. It helps in understanding the drug’s absorption, distribution, metabolism, and excretion in biological systems.
Medicine: The compound is used in clinical research to investigate the effects of Alfentanil on the human body. It aids in the development of new analgesic drugs and in optimizing dosing regimens for pain management.
Industry: In the pharmaceutical industry, this compound is used in the development and validation of analytical methods for quality control and regulatory compliance.
Mechanism of Action
Alfentanil-d3 Hydrochloride exerts its effects by binding to the mu-opioid receptors in the central nervous system. This binding inhibits the release of neurotransmitters, leading to analgesia and sedation. The deuterium atoms in this compound do not alter the mechanism of action but provide a stable isotope for analytical studies.
Comparison with Similar Compounds
Fentanyl: A potent synthetic opioid with similar analgesic properties but longer duration of action.
Remifentanil: Another synthetic opioid with rapid onset and short duration of action.
Sufentanil: A more potent analogue of Fentanyl with a longer duration of action.
Uniqueness: Alfentanil-d3 Hydrochloride is unique due to its deuterium labeling, which makes it particularly valuable in analytical and pharmacokinetic studies. Its rapid onset and short duration of action make it suitable for specific clinical and research applications where quick and controlled analgesia is required.
Properties
Molecular Formula |
C21H33ClN6O3 |
|---|---|
Molecular Weight |
456.0 g/mol |
IUPAC Name |
N-[1-[2-(4-ethyl-5-oxotetrazol-1-yl)ethyl]-4-(trideuteriomethoxymethyl)piperidin-4-yl]-N-phenylpropanamide;hydrochloride |
InChI |
InChI=1S/C21H32N6O3.ClH/c1-4-19(28)27(18-9-7-6-8-10-18)21(17-30-3)11-13-24(14-12-21)15-16-26-20(29)25(5-2)22-23-26;/h6-10H,4-5,11-17H2,1-3H3;1H/i3D3; |
InChI Key |
AQORHZJDCHLLJN-FJCVKDQNSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])OCC1(CCN(CC1)CCN2C(=O)N(N=N2)CC)N(C3=CC=CC=C3)C(=O)CC.Cl |
Canonical SMILES |
CCC(=O)N(C1=CC=CC=C1)C2(CCN(CC2)CCN3C(=O)N(N=N3)CC)COC.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


